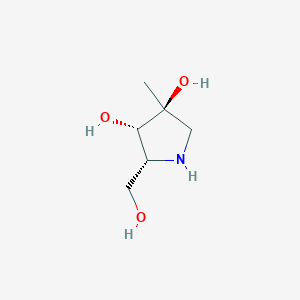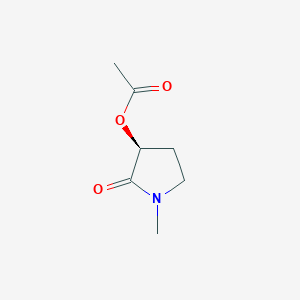
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate typically involves the esterification of (S)-1-Methyl-2-oxopyrrolidin-3-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as ammonia or ethanol can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: (S)-1-Methyl-2-hydroxypyrrolidin-3-yl acetate.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Methyl-2-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
N-Methylpyrrolidone: A structurally similar compound used as a solvent and in various chemical reactions.
Pyrrolidinone derivatives: Compounds with similar ring structures that may have comparable chemical properties.
Uniqueness
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
[(3S)-1-methyl-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
SIHVSMCLPNKRGC-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCN(C1=O)C |
Kanonische SMILES |
CC(=O)OC1CCN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


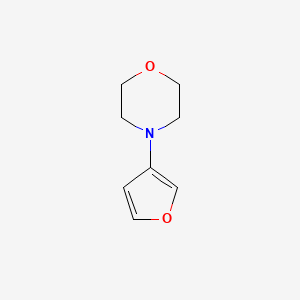
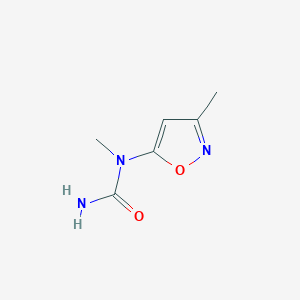
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)
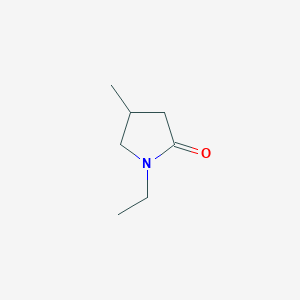
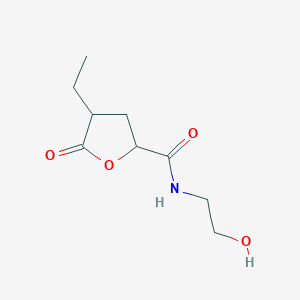
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
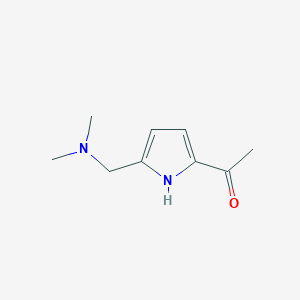
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
